![molecular formula C31H32N4O B11645692 N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11645692.png)
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core and a diphenylmethylpiperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[b]quinoline core and the subsequent attachment of the diphenylmethylpiperazine moiety. Common reagents used in these reactions include quinoline derivatives, piperazine, and diphenylmethyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects. The detailed molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
Quinolin-2(1H)-one: Known for its pharmacological activities and used as a precursor for various bioactive compounds.
Diphenylmethylpiperazine derivatives: These compounds are often explored for their potential as central nervous system agents.
The uniqueness of N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.
Propiedades
Fórmula molecular |
C31H32N4O |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
2-(4-benzhydrylpiperazin-1-yl)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
InChI |
InChI=1S/C31H32N4O/c36-29(33-30-25-14-7-8-16-27(25)32-28-17-9-15-26(28)30)22-34-18-20-35(21-19-34)31(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-8,10-14,16,31H,9,15,17-22H2,(H,32,33,36) |
Clave InChI |
UFBXLLJXIXDCBP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C3N=C2C1)NC(=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645611.png)
![1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol](/img/structure/B11645612.png)
![5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11645628.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B11645629.png)
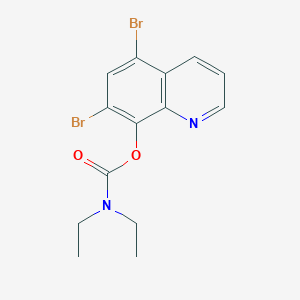
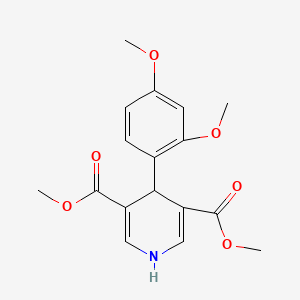
![1'-(piperidin-1-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11645660.png)


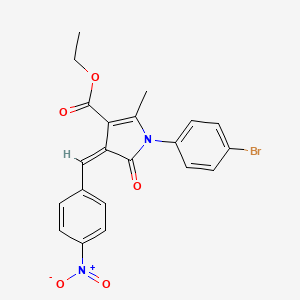
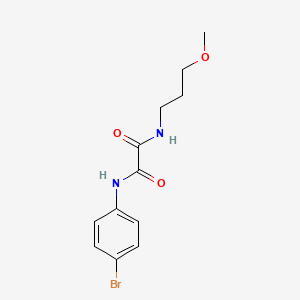
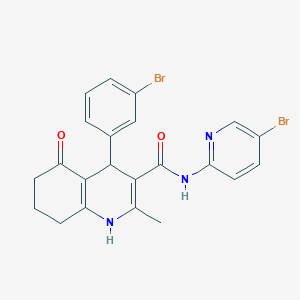
![5-[2-(benzyloxy)-5-bromobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11645676.png)
![5-(3-methylphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11645677.png)
